molecular formula C13H12N2O3 B14656162 N-(2-Cyano-3-ethoxyacryloyl)benzamide CAS No. 53762-12-2

N-(2-Cyano-3-ethoxyacryloyl)benzamide

Cat. No.: B14656162
CAS No.: 53762-12-2
M. Wt: 244.25 g/mol
InChI Key: PTUDQCRZXMSKSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Cyano-3-ethoxyacryloyl)benzamide is a synthetic benzamide derivative characterized by a cyano group and an ethoxy acryloyl moiety. The ethoxy and cyano groups may enhance cell permeability and electronic properties, influencing reactivity and biological interactions.

Properties

CAS No.

53762-12-2

Molecular Formula

C13H12N2O3

Molecular Weight

244.25 g/mol

IUPAC Name

N-(2-cyano-3-ethoxyprop-2-enoyl)benzamide

InChI

InChI=1S/C13H12N2O3/c1-2-18-9-11(8-14)13(17)15-12(16)10-6-4-3-5-7-10/h3-7,9H,2H2,1H3,(H,15,16,17)

InChI Key

PTUDQCRZXMSKSL-UHFFFAOYSA-N

Canonical SMILES

CCOC=C(C#N)C(=O)NC(=O)C1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Cyano-3-ethoxyacryloyl)benzamide typically involves the cyanoacetylation of amines. One common method includes the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . For instance, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can yield the target N-substituted cyanoacetamide compounds . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale reactions using similar synthetic routes as described above. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

N-(2-Cyano-3-ethoxyacryloyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, such as temperature, solvent, and reaction time.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxidized derivatives, reduction may produce amine derivatives, and substitution reactions can result in various substituted benzamides.

Scientific Research Applications

N-(2-Cyano-3-ethoxyacryloyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-Cyano-3-ethoxyacryloyl)benzamide involves its interaction with molecular targets and pathways within biological systems. The cyano and ethoxy groups play a crucial role in its reactivity and interactions. The compound can inhibit specific enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The table below compares the substituents, biological activities, and key findings of N-(2-Cyano-3-ethoxyacryloyl)benzamide with structurally related compounds:

Compound Name Substituents Biological Activity Key Findings References
This compound Cyano, ethoxy acryloyl Inferred: HAT modulation, anticancer Hypothesized enhanced cell permeability due to cyano/ethoxy groups -
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide Hydroxy, methyl Metal-catalyzed C–H bond reactions N,O-bidentate directing group aids in catalytic functionalization
N-(4-chloro-3-trifluoromethylphenyl)-2-ethoxybenzamide (CTB,7) Ethoxy, chloro, trifluoromethyl p300 HAT activation Activates p300 HAT, comparable to natural inhibitor garcinol
N-(Phenylcarbamoyl) benzamide Phenylcarbamoyl Cytotoxic ADMET predictions suggest moderate absorption and low toxicity
N-(2-Nitrophenyl)benzamide Nitro Unspecified Structurally characterized; nitro group may influence electronic properties
2-Chloro-N,N-dimethylbenzamide Chloro, dimethyl Unspecified Structural data available; chloro group may affect reactivity
Chisitine 2 Formylamino, polyamine Unspecified Complex structure with polyamine chain; potential for targeted interactions

Functional Insights

  • Ethoxy Group: Present in both the target compound and CTB (), this group may improve lipid solubility. However, CTB activates p300 HAT, while cyanobenzamide derivatives inhibit p300, suggesting substituent positioning and additional groups (e.g., trifluoromethyl) critically modulate activity .
  • Biological Activity : The target’s ethoxy acryloyl moiety may mimic the pentadecyl chain in ’s compounds, which enhance membrane interaction. However, shorter chains (ethoxy vs. pentadecyl) might reduce sustained cellular uptake .

ADMET Properties

  • N-(Phenylcarbamoyl) benzamide () exhibits moderate intestinal absorption and low toxicity in predictions. The target’s cyano group may introduce metabolic liabilities (e.g., cyanide release), necessitating further toxicological analysis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.